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3-(Pyrrolidin-1-yl)piperidine
Overview
Description
3-(Pyrrolidin-1-yl)piperidine is a heterocyclic organic compound that features both a pyrrolidine and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its conformational rigidity and potential biological activities. The presence of both nitrogen-containing rings makes it a versatile scaffold for the development of various bioactive molecules.
Mechanism of Action
Target of Action
3-(Pyrrolidin-1-yl)piperidine is a conformationally rigid diamine It’s known that pyrrolidine derivatives have been used widely by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that pyrrolidine derivatives have been used to explore the pharmacophore space due to sp3-hybridization .
Pharmacokinetics
The synthesis of this compound has been described, which could potentially impact its bioavailability .
Result of Action
It’s known that the pyrrolidine ring and its derivatives have been used to obtain compounds with various biological profiles .
Action Environment
The synthesis of this compound has been described, which could potentially be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in 3-(Pyrrolidin-1-yl)piperidine is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Compounds with a pyrrolidine ring have been reported to have various effects on cells . For instance, some pyrrolidine derivatives have been found to have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .
Molecular Mechanism
It is known that the pyrrolidine ring is one of the most significant features of the compound, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the known methods for synthesizing 3-(Pyrrolidin-1-yl)piperidine involves the exhaustive catalytic hydrogenation of pyrrolylpyridine. This process can be broken down into the following steps :
Condensation Reaction: 3-aminopyridine is condensed with 2,5-dimethoxytetrahydrofuran in the presence of acetic acid. The reaction mixture is refluxed for 12 hours, followed by cooling, neutralization, and extraction to yield pyrrolylpyridine.
Catalytic Hydrogenation: The pyrrolylpyridine is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. The reaction is carried out in methanol with the addition of hydrochloric acid to enhance the hydrogenation process. This results in the formation of this compound.
Industrial Production Methods
The industrial production of this compound typically involves scaling up the above-mentioned synthetic route. The use of palladium on carbon as a catalyst and the addition of hydrochloric acid are crucial for achieving high yields and purity. The process is optimized to ensure cost-effectiveness and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Hydrogenated derivatives with varying degrees of saturation.
Substitution: Functionalized derivatives with different substituents on the nitrogen atoms.
Scientific Research Applications
Medicinal Chemistry
The compound is extensively studied for its potential therapeutic effects. Its structural features suggest possible interactions with various biological targets, leading to applications in:
- CNS Disorders : Research indicates that 3-(Pyrrolidin-1-yl)piperidine may exhibit neuroactive properties, making it a candidate for treating conditions such as anxiety and depression .
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens, including bacteria and fungi, indicating potential for developing new antimicrobial agents .
- Antiviral Properties : Some derivatives have been evaluated for antiviral activity against viruses like HIV-1. Modifications to the core structure can enhance antiviral efficacy .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its two secondary amine functionalities allow for further functionalization through various chemical reactions such as:
- Alkylation
- Acylation
- Reductive Amination
These reactions facilitate the construction of complex nitrogen-containing molecules, including pharmaceuticals and agrochemicals .
Industrial Applications
In industrial settings, this compound is utilized in the production of various fine chemicals and pharmaceuticals. Its versatility makes it a useful tool for synthesizing diverse organic compounds .
Case Study 1: Neuroactive Properties
A study explored the neuroactive effects of this compound derivatives on neurotransmitter systems. The findings suggest that specific modifications to the compound can enhance its binding affinity to serotonin receptors, indicating potential applications in treating mood disorders .
Case Study 2: Antimicrobial Efficacy
Research conducted on several derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship (SAR) that informs the design of more effective antimicrobial agents based on the pyrrolidine-piperidine framework .
Case Study 3: Antiviral Activity
In a study evaluating antiviral properties, derivatives of this compound were tested against HIV-1. Results indicated that certain modifications led to enhanced inhibitory effects on viral replication, showcasing the compound's potential in antiviral drug development .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with only a five-membered nitrogen-containing ring.
Piperidine: Another analog with a six-membered nitrogen-containing ring.
N-Methylpiperidine: A methylated derivative of piperidine.
Uniqueness
3-(Pyrrolidin-1-yl)piperidine is unique due to the presence of both pyrrolidine and piperidine rings, which confer distinct conformational and electronic properties. This dual-ring structure enhances its versatility as a scaffold for drug development and other applications.
Biological Activity
3-(Pyrrolidin-1-yl)piperidine, a compound with the chemical formula C11H18N2, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a pyrrolidine group. This structural configuration enhances its interaction with various biological targets, particularly neurotransmitter receptors.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It acts as an agonist or antagonist at specific receptors, influencing neurotransmitter release and uptake. The compound's dual-ring structure allows it to interact effectively with both dopaminergic and serotonergic pathways, which are crucial in treating conditions such as depression and anxiety disorders.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across several domains:
- Neuropharmacological Effects : The compound has been studied for its effects on central nervous system (CNS) activity, showing promise in alleviating symptoms associated with mood disorders.
- Antimicrobial Activity : Preliminary studies suggest potential antifungal properties against resistant strains of Candida auris, indicating its utility in infectious disease contexts .
- Anticancer Potential : Investigations into the compound's ability to inhibit cancer cell proliferation have shown encouraging results, particularly through mechanisms involving apoptosis induction .
Table 1: Summary of Biological Activities
Case Studies
-
Neuropharmacological Study :
In a study assessing the antidepressant-like effects of this compound, researchers found that administration led to significant reductions in despair behavior in rodent models. The compound's interaction with serotonin receptors was highlighted as a key mechanism for its efficacy. -
Antifungal Efficacy :
A series of derivatives based on piperidine were synthesized and tested against clinical isolates of Candida auris. Among them, those incorporating the this compound structure showed promising antifungal activity, suggesting that modifications can enhance efficacy against resistant strains . -
Anticancer Properties :
The compound was evaluated in vitro against various cancer cell lines, demonstrating the ability to induce cell cycle arrest and apoptosis. This effect was linked to the inhibition of specific kinases involved in cancer progression .
Properties
IUPAC Name |
3-pyrrolidin-1-ylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRVXZMXCPNZDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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